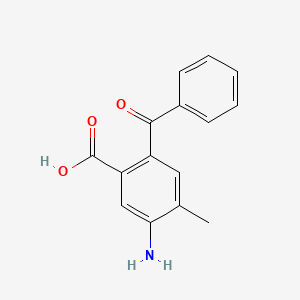

2-Benzoyl-4-methyl-5-aminobenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid and Aminobenzoic Acid Chemistry

2-Benzoyl-4-methyl-5-aminobenzoic acid is fundamentally an aromatic carboxylic acid, a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. guidechem.com This attachment influences the compound's acidity and reactivity. The presence of the amino group (-NH2) also classifies it as an aminobenzoic acid. Aminobenzoic acids are notable for their biological significance and their use as precursors in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. nih.gov

The specific substitution pattern of this compound, with substituents at positions 2, 4, and 5, creates a unique electronic and steric environment on the benzene (B151609) ring. This distinct arrangement governs the molecule's chemical behavior and potential interactions with biological targets. The benzoyl group, in particular, introduces a second aromatic ring and a ketone functionality, further expanding the compound's chemical versatility and potential for derivatization.

| Property | Value |

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 7277-88-5 |

| Canonical SMILES | CC1=C(C=C(C(=C1)N)C(=O)O)C(=O)C2=CC=CC=C2 |

| InChI Key | Not readily available in public databases |

Academic Relevance and Research Landscape for the this compound Scaffold

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from the broader interest in its constituent chemical classes and related structures.

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. wikipedia.orgchemeurope.com Initially isolated from gum benzoin, benzoic acid's simple structure and acidic properties made it a foundational molecule in the development of organic chemistry. wikipedia.orgchemeurope.com Over the centuries, the exploration of substituted benzoic acids has been a continuous endeavor, leading to the discovery of a vast array of compounds with diverse applications.

Historically, research into substituted benzoic acids has been driven by the desire to understand how different functional groups influence the properties of the parent molecule. The introduction of amino, methyl, and benzoyl groups, as seen in the target compound, is a modern extension of this long-standing scientific inquiry. The synthesis of such polysubstituted aromatic systems has evolved significantly with the advent of powerful synthetic methodologies like Friedel-Crafts reactions and various cross-coupling strategies. tandfonline.comtandfonline.com

In the contemporary research landscape, substituted aminobenzoic acids and their derivatives, particularly those with benzophenone (B1666685) (a core part of the benzoyl group) structures, are of significant interest, primarily in the field of medicinal chemistry. tandfonline.comacs.org Aminobenzophenones, for instance, are recognized as important intermediates in the synthesis of various biologically active compounds. tandfonline.com Research has demonstrated that derivatives of 2-aminobenzophenone (B122507) exhibit a range of pharmacological activities, including potential anticancer properties. tandfonline.comtandfonline.com

Structure

3D Structure

Properties

CAS No. |

7277-88-5 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

5-amino-2-benzoyl-4-methylbenzoic acid |

InChI |

InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19) |

InChI Key |

VMRVCCJQIXPRQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl 4 Methyl 5 Aminobenzoic Acid and Analogues

Established Synthetic Routes to the 2-Benzoyl-4-methyl-5-aminobenzoic Acid Core

The construction of the this compound scaffold is not a trivial synthetic challenge. A plausible and established approach involves a multi-step sequence, likely beginning with a suitably substituted toluene (B28343) derivative and proceeding through nitration, oxidation, reduction, and finally acylation steps. The core of this strategy lies in the careful orchestration of functional group transformations to introduce the requisite benzoyl, methyl, and amino moieties onto the benzoic acid backbone in the correct orientation.

Exploration of Key Starting Materials and Precursors in Benzoylbenzoic Acid Synthesis

The synthesis of benzoylbenzoic acids often commences with readily available aromatic precursors. A common strategy is the Friedel-Crafts acylation, where an aromatic ring is treated with an acyl halide in the presence of a Lewis acid catalyst. For the specific target molecule, a logical starting point would be a derivative of 3-amino-4-methylbenzoic acid. However, the presence of the amino group complicates a direct Friedel-Crafts reaction, as the Lewis acid catalyst would preferentially coordinate with the basic amino group, deactivating the ring towards electrophilic substitution.

Therefore, a more strategic approach involves the use of a protected amino group. A common precursor would be an N-acyl derivative of 3-amino-4-methylbenzoic acid, such as N-acetyl-3-amino-4-methylbenzoic acid. This protects the amino group from the Lewis acid and allows the Friedel-Crafts acylation to proceed.

An alternative pathway could begin with 2-methyl-4-nitrotoluene. This starting material can undergo oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine, and subsequent benzoylation. This route offers a different sequence of functional group manipulations that can also lead to the desired product.

| Starting Material/Precursor | Rationale for Use in Synthesis |

| N-acetyl-3-amino-4-methylbenzoic acid | The acetyl group protects the amine functionality, allowing for a subsequent Friedel-Crafts acylation at the desired position. |

| 2-Methyl-4-nitrotoluene | Allows for the sequential introduction of the carboxylic acid and amino groups before the final benzoylation step. |

| Benzoyl Chloride | A common and reactive acylating agent for Friedel-Crafts reactions to introduce the benzoyl group. |

| Aluminum Chloride (AlCl₃) | A standard and effective Lewis acid catalyst for promoting Friedel-Crafts acylation. |

Detailed Reaction Pathways and Optimized Conditions for Aminobenzoic Acid Derivatization

A likely synthetic pathway to this compound, starting from N-acetyl-3-amino-4-methylbenzoic acid, would proceed as follows:

Friedel-Crafts Acylation: The N-acetyl-3-amino-4-methylbenzoic acid is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or 1,2-dichloroethane. The temperature is usually kept low initially and then allowed to warm to room temperature or heated to drive the reaction to completion. The acetylamino and methyl groups are ortho, para-directing, and the carboxyl group is meta-directing. The position ortho to the acetylamino group and meta to the carboxyl group is the most sterically accessible and electronically favorable for acylation, leading to the desired 2-benzoyl-5-(acetylamino)-4-methylbenzoic acid.

Deprotection: The resulting N-acetylated intermediate is then subjected to a hydrolysis reaction to remove the acetyl protecting group. This is typically achieved by heating the compound in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). This step regenerates the free amino group, yielding the final product, this compound.

Optimization of these reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters to consider include the choice of Lewis acid, the stoichiometry of the reactants, the reaction temperature and time, and the work-up procedure. For the deprotection step, the concentration of the acid or base and the reaction temperature must be carefully controlled to ensure complete removal of the acetyl group without causing unwanted side reactions.

| Reaction Step | Reagents and Conditions | Purpose |

| Friedel-Crafts Acylation | N-acetyl-3-amino-4-methylbenzoic acid, Benzoyl Chloride, AlCl₃, Dichloromethane, 0°C to reflux | Introduction of the benzoyl group at the 2-position of the aromatic ring. |

| Deprotection (Hydrolysis) | 2-benzoyl-5-(acetylamino)-4-methylbenzoic acid, HCl (aq) or NaOH (aq), Heat | Removal of the acetyl protecting group to yield the free amine. |

Strategies for Yield Optimization and Scalability Considerations in this compound Synthesis

Maximizing the yield of this compound requires careful attention to several factors. In the Friedel-Crafts acylation step, the purity of the starting materials and the exclusion of moisture are critical, as the Lewis acid catalyst is highly sensitive to water. The order of addition of the reagents can also influence the outcome; typically, the Lewis acid is added to the mixture of the substrate and the acylating agent.

For scalability, the choice of solvent becomes important. While chlorinated solvents are effective at the lab scale, their use in large-scale production is often restricted due to environmental and safety concerns. Alternative, less hazardous solvents should be explored. The management of the heat generated during the exothermic Friedel-Crafts reaction is another key consideration for safe and controlled scale-up.

In the deprotection step, ensuring complete reaction is vital to avoid a mixture of the protected and deprotected product, which can complicate purification. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. The purification of the final product, likely through recrystallization, needs to be optimized to achieve high purity with minimal loss of material.

Novel Approaches in the Synthesis of Benzoyl-Substituted Aminobenzoic Acids

Recent advances in synthetic chemistry offer new possibilities for the preparation of complex molecules like this compound and its analogues, with a focus on improving efficiency and sustainability.

Catalytic Strategies in the Formation of this compound Analogues

While the traditional Friedel-Crafts acylation relies on stoichiometric amounts of Lewis acids, modern catalytic methods aim to reduce the amount of catalyst required. The use of more active and recyclable catalysts is a key area of research. For instance, solid acid catalysts, such as zeolites or sulfated zirconia, could potentially replace traditional Lewis acids, simplifying the work-up procedure and allowing for catalyst reuse.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could also be envisioned for the synthesis of benzoyl-substituted aminobenzoic acids. For example, a suitably functionalized benzoic acid derivative could be coupled with a benzoyl-containing partner. While this approach might involve more steps to prepare the necessary precursors, it could offer greater functional group tolerance and milder reaction conditions compared to the classical Friedel-Crafts reaction.

Application of Green Chemistry Principles in the Synthesis of Aminobenzoic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the synthesis of aminobenzoic acid derivatives, this includes the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the exploration of biosynthetic routes.

While a direct biosynthetic pathway to this compound is not known, enzymatic reactions could be employed for specific steps in the synthesis. For example, enzymes could be used for the selective acylation or deprotection of functional groups under mild conditions, reducing the need for harsh chemical reagents.

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound is thought to proceed via a Friedel-Crafts-type acylation of a substituted aminobenzoic acid precursor. However, the presence of the amino group introduces complexity. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, which can react with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation. This interaction can deactivate the ring towards electrophilic attack.

Two primary mechanistic pathways are generally considered for the acylation of aromatic amines:

Direct C-Acylation: In this pathway, the electrophilic acylium ion (generated from a benzoyl halide or anhydride (B1165640) and a Lewis acid) directly attacks the aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents. The amino group is a strong activating, ortho, para-director, while the methyl group is also an activating, ortho, para-director. The carboxylic acid group is a deactivating, meta-director. Given the substitution pattern of the likely precursor, 4-methyl-3-aminobenzoic acid, the positions ortho and para to the strongly activating amino group are favored. The formation of the 2-benzoyl product indicates acylation at a position ortho to the amino group.

N-Acylation followed by Rearrangement: It is also plausible that the initial reaction occurs at the more nucleophilic amino group, leading to the formation of an N-benzoyl intermediate (an amide). This N-acylated compound could then undergo an intramolecular rearrangement, such as a Fries rearrangement, to yield the C-acylated product. This pathway is often considered in acylation reactions of anilines. The rearrangement is typically promoted by heat or a Lewis acid catalyst.

Transient Intermediates:

The identification of transient intermediates is key to distinguishing between these proposed mechanisms.

Acylium Ion: The formation of the acylium ion, [R-C=O]⁺, is a critical first step in Friedel-Crafts acylation. This highly electrophilic species is generated by the reaction of the acylating agent with the Lewis acid catalyst.

Sigma Complex (Arenium Ion): The electrophilic attack of the acylium ion on the aromatic ring leads to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the ability of the substituents to delocalize the positive charge. For the formation of this compound, the sigma complex would have the benzoyl group attached to the ring, with the positive charge distributed across the aromatic system.

N-Acyl Intermediate: If the reaction proceeds through an N-acylation/rearrangement pathway, the N-benzoyl derivative of the starting aminobenzoic acid would be a key isolable or detectable intermediate.

Table 1: Proposed Intermediates in the Formation of this compound

| Intermediate | Proposed Role |

| Acylium Ion | The primary electrophile in the C-acylation pathway. |

| Sigma Complex | The resonance-stabilized carbocation formed upon electrophilic attack on the aromatic ring. |

| N-Benzoyl Derivative | A potential intermediate in the N-acylation/rearrangement pathway. |

Computational studies on related systems suggest that the direct C-acylation of aminobenzoic acids can be energetically unfavorable due to the deactivating effect of the protonated amino group in acidic conditions. However, the specific electronic and steric environment of the starting material for this compound would ultimately determine the favored pathway.

Spectroscopic techniques are invaluable for monitoring the progress of a reaction and identifying the various species present, including starting materials, intermediates, and products. In the context of the formation of this compound, in situ spectroscopic methods would be particularly powerful for elucidating the reaction mechanism.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to follow the reaction in real-time. The disappearance of the starting material's characteristic vibrational bands and the appearance of product bands can be monitored. More importantly, the transient formation of intermediates may be detectable.

Acylium Ion Detection: The formation of an acylium ion is characterized by a strong carbonyl stretching frequency (ν(C=O)) typically in the region of 2200-2300 cm⁻¹.

N-Acylation vs. C-Acylation: An N-benzoyl intermediate would exhibit a characteristic amide carbonyl stretch (around 1650-1680 cm⁻¹), which is distinct from the aryl ketone carbonyl stretch of the final C-acylated product (around 1630-1660 cm⁻¹). Monitoring these regions could provide evidence for an N-acylation/rearrangement mechanism.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about the molecules in solution. By acquiring NMR spectra at various time points during the reaction, it is possible to identify and quantify the different species present.

Proton (¹H) and Carbon (¹³C) NMR: Changes in the chemical shifts of the aromatic protons and carbons would signal the progress of the acylation. The formation of a sigma complex would lead to significant changes in the NMR spectrum, with one of the aromatic carbons becoming sp³-hybridized. The detection of a distinct set of signals that appear and then disappear over the course of the reaction could correspond to a transient intermediate. For instance, the formation of an N-benzoyl intermediate would result in a downfield shift of the protons on the aromatic ring and the appearance of signals corresponding to the benzoyl group in a different chemical environment compared to the final product.

Table 2: Potential Spectroscopic Signatures for Mechanistic Elucidation

| Spectroscopic Technique | Species | Potential Signature |

| FTIR | Acylium Ion | Strong ν(C=O) band at ~2200-2300 cm⁻¹ |

| FTIR | N-Benzoyl Intermediate | Amide ν(C=O) band at ~1650-1680 cm⁻¹ |

| FTIR | C-Benzoyl Product | Aryl Ketone ν(C=O) band at ~1630-1660 cm⁻¹ |

| ¹H NMR | Sigma Complex | Appearance of a signal for an sp³-hybridized methine proton and upfield shifts for other ring protons. |

| ¹³C NMR | Sigma Complex | Appearance of a signal for an sp³-hybridized carbon and significant shifts in other aromatic carbon signals. |

| ¹H & ¹³C NMR | N-Benzoyl Intermediate | A distinct set of aromatic and benzoyl signals that differ from both the starting material and the final product. |

By combining these spectroscopic methods with kinetic studies and computational modeling, a comprehensive picture of the reaction mechanism for the formation of this compound can be developed. This understanding is essential for controlling the reaction to achieve high yields and purity of the desired product.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Benzoyl 4 Methyl 5 Aminobenzoic Acid

X-ray Crystallographic Studies of 2-Benzoyl-4-methyl-5-aminobenzoic Acid and its Analogues

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. Studies on analogues of this compound, such as various substituted aminobenzoic acids, provide critical insights into their molecular geometry, packing arrangements, and the non-covalent interactions that govern their supramolecular architecture. nih.govnih.govuky.edu

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structures of aminobenzoic acid derivatives are predominantly stabilized by a network of intermolecular hydrogen bonds. ucl.ac.ukchemrxiv.org A recurrent and highly stable motif observed in the crystal packing of numerous carboxylic acid-containing compounds, including analogues like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, is the formation of centrosymmetric dimers. nih.gov These dimers are formed through strong, pairwise O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov

Table 1: Common Intermolecular Interactions in Aminobenzoic Acid Analogue Crystals

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Forms centrosymmetric dimers |

| Hydrogen Bond | N-H (Amine) | O=C (Carboxylic Acid/Amide) | Links molecules into chains or layers |

| Hydrogen Bond | C-H (Aromatic/Methyl) | O (Carbonyl/Carboxyl) | Secondary stabilization |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes layered structures |

| N-H⋯π Interaction | N-H (Amine) | Aromatic Ring | Contributes to overall packing stability |

Conformational Analysis in the Solid State

The solid-state conformation of this compound analogues is characterized by the relative orientation of the different planar groups within the molecule. A key conformational parameter is the dihedral angle between the two aromatic rings. Due to steric hindrance, these rings are typically not coplanar. For instance, in the crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the two aromatic rings is 42.44 (7)°. nih.govresearchgate.net Similarly, in 2-methyl-4-(2-methylbenzamido)benzoic acid, this angle is even larger at 82.4 (2)°. nih.gov This significant twist is a defining feature of the molecule's conformation in the solid state and influences both the intramolecular environment and the possibilities for intermolecular packing. Bond lengths and angles generally fall within normal ranges, with the crystal structure confirming the expected molecular connectivity. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound Derivatives (e.g., 2D NMR, Solid-State NMR)

Advanced NMR spectroscopy provides powerful tools for elucidating the structure and dynamics of complex organic molecules in both solution and the solid state. For derivatives of this compound, techniques such as 2D NMR are invaluable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in analogues with multiple aromatic substituents. researchgate.netresearchgate.net

Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to establish direct one-bond correlations between protons and the carbons they are attached to. nih.gov This is instrumental in assigning signals in crowded spectral regions. Further structural information can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal longer-range (typically 2-3 bond) couplings between protons and carbons, helping to piece together the molecular framework.

Computational methods are often used in conjunction with experimental NMR. The Gauge-Including Atomic Orbital (GIAO) method, for example, can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr A linear correlation between the calculated shieldings and the experimentally observed chemical shifts can confirm the accuracy of the structural assignment. researchgate.netdergipark.org.tr Furthermore, solution-state NMR studies can shed light on intermolecular interactions, such as hydrogen bonding and π-π stacking, that persist in solution, which can be precursors to the arrangements found in the solid state. ucl.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. researchgate.net For this compound and its derivatives, the spectra are characterized by distinct bands corresponding to the vibrations of the carboxylic acid, amino, benzoyl, and substituted benzene (B151609) ring moieties. nih.govijtsrd.com

The analysis of these spectra is greatly enhanced by theoretical calculations, typically using Density Functional Theory (DFT). ijtsrd.comnih.gov By computing the vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. This theoretical spectrum, when appropriately scaled, can be compared directly with the experimental FT-IR and FT-Raman data. researchgate.netmdpi.com This correlation allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, a process aided by Potential Energy Distribution (PED) analysis. ijtsrd.commdpi.com

Key vibrational modes for this class of compounds include:

O-H Stretching: A broad band in the IR spectrum, typically in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretching: Typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region for the amino group.

C=O Stretching: A very strong absorption in the IR spectrum, usually found between 1680-1710 cm⁻¹ for the carboxylic acid and around 1630-1680 cm⁻¹ for the benzoyl ketone. ijtsrd.com

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings. ijtsrd.com

Table 2: Representative Vibrational Frequencies for Aminobenzoic Acid Derivatives

| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration |

| 3300 - 3500 | ν(N-H) | Amino group stretching |

| 2500 - 3300 | ν(O-H) | Carboxylic acid stretching (dimer) |

| 1680 - 1710 | ν(C=O) | Carboxylic acid stretching |

| 1630 - 1680 | ν(C=O) | Ketone (benzoyl) stretching |

| 1450 - 1600 | ν(C=C) | Aromatic ring stretching |

| 1000 - 1300 | δ(C-H) | In-plane C-H bending |

| 700 - 1000 | γ(C-H) | Out-of-plane C-H bending |

ν = stretching; δ = in-plane bending; γ = out-of-plane bending

High-Resolution Mass Spectrometric Approaches for Molecular Structure Elucidation of Complex Analogues

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the characterization of novel synthetic compounds, including complex analogues of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm).

This precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed chemical formula, HRMS can confirm the identity of a newly synthesized compound and distinguish it from other molecules with the same nominal mass. nih.gov This technique is indispensable in the final stages of characterization, providing definitive confirmation of the molecular formula of the target compound and its purity. nih.gov

Computational and Theoretical Investigations of 2 Benzoyl 4 Methyl 5 Aminobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. researchgate.netnih.govscielo.org.mx This method is effective for calculating the structural, electronic, and spectroscopic characteristics of complex organic molecules like 2-Benzoyl-4-methyl-5-aminobenzoic acid. By solving the Schrödinger equation in an approximate manner, DFT provides a detailed picture of electron distribution and its implications for molecular behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that most readily accepts electrons, indicating its electrophilic nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small energy gap indicates that the molecule is more polarizable and reactive. nih.gov For derivatives of aminobenzoic acid, these values are sensitive to the positioning of the substituent groups.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Aminobenzoic Acid Isomers This table presents data for related aminobenzoic acid compounds to illustrate the principles of HOMO-LUMO analysis.

Molecular Orbital (MO) analysis provides a detailed view of the electron density distribution across a molecule. For this compound, the HOMO is expected to be localized primarily on the aminobenzoic acid ring, particularly on the electron-donating amino group and the aromatic system. The LUMO would likely be distributed over the electron-withdrawing benzoyl and carboxylic acid groups.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govwalisongo.ac.id The MEP map plots the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and carboxyl groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amino and carboxylic acid groups would be the most positive sites. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential, typically found around the carbon-hydrogen bonds of the aromatic rings. nih.gov

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other chemical species. nih.gov

Aminobenzoic acids can exist in different tautomeric forms, including a nonionic form and a zwitterionic form where the proton from the carboxylic acid group migrates to the amino group. researchgate.net The relative stability of these tautomers can be determined by calculating their Gibbs free energies using DFT. mdpi.com

For this compound, potential tautomers could include the standard form, a zwitterionic form, and various rotational isomers (conformers) arising from the rotation around the single bonds connecting the functional groups to the central ring. dergipark.org.tr Computational studies can predict the most stable tautomer in different environments, such as in the gas phase or in a solvent. Generally, the nonionic form is more stable in the gas phase, while the zwitterionic form can be stabilized by polar solvents. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational flexibility and intermolecular interactions of a molecule. nih.govjapsr.in While DFT calculations focus on a static, minimum-energy structure, MD simulations model the movement of atoms and bonds over time, providing a dynamic picture of the molecule's behavior. mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule by simulating the rotation around its flexible single bonds.

Analyze Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water) to study how it forms hydrogen bonds and other non-covalent interactions with surrounding molecules. This is crucial for understanding its solubility and behavior in solution.

Study Dimerization: Investigate how two molecules of this compound might interact to form dimers, a common phenomenon for carboxylic acids.

These simulations provide valuable insights into the molecule's physical properties and its potential interactions in a biological or chemical system. mdpi.com

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict and help interpret various types of spectroscopic data. Theoretical spectra calculated via DFT can be compared with experimental results to confirm the structure of a synthesized compound and to assign specific spectral features to corresponding molecular motions or electronic transitions. researchgate.netsharif.eduresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. dergipark.org.tr These calculated frequencies correspond to specific bond stretches, bends, and torsions. By comparing the computed IR spectrum with the experimental one, each absorption band can be assigned to a specific functional group's vibration (e.g., C=O stretch of the ketone, O-H stretch of the carboxylic acid, N-H stretch of the amine). dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values help in the assignment of peaks in the experimental NMR spectra, providing unambiguous confirmation of the chemical structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. materialsciencejournal.org This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* transitions).

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for 2-amino-3-methylbenzoic acid This table presents data for a related compound to demonstrate the correlation between theoretical and experimental spectroscopic data.

Derivatization and Chemical Transformations of the 2 Benzoyl 4 Methyl 5 Aminobenzoic Acid Scaffold

Functional Group Modifications on 2-Benzoyl-4-methyl-5-aminobenzoic Acid

The inherent reactivity of the carboxylic acid, amine, and ketone moieties allows for selective and sequential modifications to generate a library of derivatives.

The carboxylic acid group is a primary site for modification, commonly transformed into esters and amides to alter solubility, polarity, and steric profile.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.comyoutube.com Alternative methods that may offer higher yields or milder conditions include using thionyl chloride in methanol (B129727) or dimethyl sulfate (B86663) in acetone. researchgate.net For instance, the reaction of this compound with methanol under acidic conditions would yield methyl 2-benzoyl-4-methyl-5-aminobenzoate. youtube.commdpi.com The protection of the carboxylic acid group via methyl esterification is a common strategy in multi-step syntheses to prevent its interference in subsequent reactions. nih.gov

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride can then react with an amine to form the corresponding amide. Another approach is direct amidation, which can be catalyzed by heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) under solvent-free conditions, offering a greener alternative. researchgate.net For example, reacting this compound with various substituted amines in the presence of a suitable catalyst would yield a series of N-substituted benzamides. researchgate.net

Table 1: Representative Methods for Carboxylic Acid Functionalization

| Transformation | Reagents/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux | Methyl Ester |

| Esterification | Thionyl chloride, Methanol | - | Methyl Ester |

| Esterification | Dimethyl sulfate, Acetone | - | Methyl Ester |

The nucleophilic aromatic amine group is a key site for introducing structural diversity through the formation of imines (Schiff bases), amides (acylation), and substituted amines (alkylation).

Schiff Bases: The primary amine readily undergoes condensation reactions with various aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically carried out by refluxing the aminobenzoic acid derivative with the carbonyl compound in a suitable solvent like methanol, often with a few drops of an acid catalyst such as glacial acetic acid. semanticscholar.orgresearchgate.net The resulting Schiff bases extend the conjugation of the system and introduce a wide variety of substituents depending on the aldehyde or ketone used. rjptonline.org For example, reacting this compound with substituted benzaldehydes would yield a series of 5-{[(substituted-phenyl)methylidene]amino}-2-benzoyl-4-methylbenzoic acids. semanticscholar.orgmdpi.com

Acylation: The amine group can be acylated by reacting it with acyl chlorides or anhydrides to form amides. mdpi.comgoogle.com This reaction is a common method for introducing various acyl groups onto the aromatic ring. For instance, acylation with benzoyl chloride in the presence of a base like N-methylmorpholine can be used to form an N-benzoyl derivative. google.com This modification can significantly alter the electronic properties and steric bulk around the nitrogen atom.

Alkylation: N-alkylation of the amine group can be performed using alkyl halides. researchgate.net For example, reacting the aminobenzoic acid with methyl α-azidoglycinate can lead to the formation of a new N-C bond. researchgate.net Such reactions expand the scaffold by introducing alkyl chains or more complex moieties directly onto the nitrogen atom.

Table 2: Examples of Amine Group Derivatization Reactions

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Schiff Base Formation | Substituted Aldehyde, Glacial Acetic Acid | Reflux in Methanol | Imine (Schiff Base) |

| Acylation | Acyl Chloride, Base (e.g., N-methylmorpholine) | Low Temperature in THF | N-Acyl Amide |

| Alkylation | Alkyl Halide, Base | Reflux in Pyridine | N-Alkyl Amine |

Synthesis of Structurally Diverse Analogues and Homologues of this compound

The synthesis of analogues of this compound can be achieved by employing different starting materials in the core synthesis or by performing multi-step modifications on the primary scaffold.

One established method for creating related structures involves the Buchwald–Hartwig cross-coupling reaction. researchgate.net This palladium-catalyzed reaction can form a C-N bond between an aryl halide and an amine. For instance, an analogue like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid has been synthesized using this reaction, followed by the hydrolysis of an ester group to reveal the carboxylic acid. researchgate.net A similar strategy could be applied to synthesize a variety of N-aryl derivatives of aminobenzoic acids.

The synthesis of homologues, where alkyl chains are extended or inserted, can be achieved by starting with appropriately substituted precursors. For example, instead of a methyl group at the 4-position, a 3-ethyl-4-aminobenzoyl chloride hydrochloride could be used as a monomer in polymerization or other reactions to create a homologue with an ethyl group. google.com

Furthermore, diverse analogues can be prepared by reacting aminobenzoic acids with different aromatic halides in a solvent like pyridine, leading to a variety of N-substituted products. researchgate.net The versatility of the aminobenzoic acid structure makes it a valuable building block for developing a wide range of novel molecules. nih.gov

Structure-Property Relationship Studies in a Non-Biological Context (e.g., for material properties)

While much of the research on aminobenzoic acid derivatives focuses on biological applications, their inherent chemical structures also give rise to interesting material properties. Modifications to the this compound scaffold can systematically tune its photophysical and electronic characteristics.

Derivatization of related aminobenzoic acid compounds, such as p-aminocinnamic acids, has been shown to significantly impact their spectroscopic properties. researchgate.net The fluorescence spectra of these compounds exhibit sharp bands, and the position of these bands is sensitive to the polarity of the solvent, indicating a strong intramolecular charge transfer (ICT) character. researchgate.net Similarly, derivatizing the amine or carboxylic acid group on the this compound scaffold would be expected to alter the electron-donating or -withdrawing nature of the substituents, thereby modifying the ICT process. This would lead to changes in UV-visible absorption maxima, molar extinction coefficients, and fluorescence emission wavelengths. researchgate.net

These tunable photophysical properties are relevant for applications in materials science, such as the development of novel dyes, fluorescent probes, or organic materials for optical devices. The relationship between the molecular structure—for instance, the type of substituent on the amine or the nature of the ester group—and the resulting optical properties is a key area of non-biological structure-property relationship studies.

Emerging Research Areas and Potential Non Clinical Applications for 2 Benzoyl 4 Methyl 5 Aminobenzoic Acid

Role as a Key Building Block in Complex Organic Synthesis

The utility of aminobenzoic acids as foundational scaffolds in the synthesis of more complex molecules is well-established. nih.govnih.govresearchgate.net Para-aminobenzoic acid (PABA), for instance, is a widely recognized building block for creating a diverse array of novel molecules and heterocyclic compounds due to its structural versatility. nih.gov The presence of amino and carboxyl groups allows for extensive modifications, leading to the development of compounds with a wide range of applications. researchgate.netresearchgate.net

2-Benzoyl-4-methyl-5-aminobenzoic acid shares these core functional groups, but with the added complexity of the benzoyl and methyl substituents. These groups can influence the molecule's reactivity and provide additional points for synthetic elaboration, suggesting its potential as a key intermediate in the construction of intricate molecular architectures. For example, the amino and carboxyl groups can be used to form amides, esters, and hydrazides, which are precursors to various heterocyclic systems like benzimidazoles, triazoles, and quinazolinones. nih.govnih.gov The synthesis of such complex structures often involves multi-step reactions where the aminobenzoic acid core provides the initial framework.

Table 1: Examples of Complex Molecules Synthesized from Aminobenzoic Acid Scaffolds

| Starting Material | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| p-Aminobenzoic acid (PABA) | Condensation with o-phenylenediamine | 2-phenylbenzimidazole derivatives | nih.gov |

| 4-Aminobenzoic acid | Reaction with isophthaloyl dichloride | Dibenzoid acid ligands | researchgate.net |

| 2-, 3-, and 4-Aminobenzoic acid | Reaction with aromatic halides | N-functionalized derivatives | nih.govresearchgate.net |

The benzoyl group in this compound introduces a ketone functionality, which can participate in reactions such as reductions, reductive aminations, or condensations to build even more elaborate structures. This potential for diverse reactivity makes it a promising candidate for generating libraries of novel compounds for further research. researchgate.net

Applications in Materials Science

In materials science, the structural features of this compound suggest its potential use in the creation of functional materials, including dyes and optical materials. researchgate.netresearchgate.net The extended π-conjugated system, encompassing the two aromatic rings connected by the carbonyl group, is a common feature in organic dyes. Analogous compounds derived from aminobenzoic acids have been investigated for their spectroscopic properties. researchgate.net The intramolecular charge transfer (ICT) characteristics, often observed in such donor-acceptor systems (where the amino group acts as a donor and the benzoyl and carboxyl groups act as acceptors), can lead to large Stokes shifts, a desirable property for fluorescent materials and molecular probes. researchgate.net

Furthermore, the ability of the carboxylic acid group to form salts or participate in hydrogen bonding allows for the assembly of supramolecular structures. nih.gov By modifying the functional groups, it may be possible to tune the solid-state packing and intermolecular interactions, thereby influencing the bulk properties of the material. This could lead to the development of new pigments, functional polymers, or materials with specific thermal or mechanical properties. The synthesis of novel dyes based on related skeletons has demonstrated the viability of this approach. researchgate.net

Photophysical Properties and Potential Optoelectronic Applications

The photophysical properties of molecules related to this compound indicate a potential for applications in optoelectronics. researchgate.net Compounds containing both amino and benzoyl groups can exhibit interesting fluorescence and emission characteristics. mdpi.comresearchgate.net For example, derivatives of 2-(2′-aminophenyl)benzothiazole, which also feature an amino group on a benzoyl-like scaffold, have been studied for their photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.com

These properties are highly relevant for the development of Organic Light-Emitting Diodes (OLEDs), chemical sensors, and bio-imaging agents. mdpi.com Benzoyl-amide derivatives, for instance, have shown promise for OLED technology by exhibiting bright white-light emission in the solid state. mdpi.com The specific substitution pattern on this compound could lead to unique absorption and emission profiles. Research on the photophysics of p-aminobenzoic acid has detailed its UV absorption, fluorescence quantum efficiencies, and lifetimes in various solvents, providing a foundational understanding for predicting the behavior of more complex derivatives. researchgate.net The interaction between the donor (amino) and acceptor (benzoyl) moieties is expected to result in significant intramolecular charge transfer upon photoexcitation, a key process for many optoelectronic applications. researchgate.net

Table 2: Photophysical Data for a Related Aminobenzoic Acid

| Property | Value | Solvent | Reference |

|---|---|---|---|

| p-Aminobenzoic Acid (PABA) | |||

| Absorption Max (λabs) | ~288 nm | Water | researchgate.net |

| Emission Max (λfl) | ~340 nm | Water | researchgate.net |

| Fluorescence Quantum Yield (Φf) | 0.08 | Water | researchgate.net |

Development of Ligands for Coordination Chemistry

The presence of multiple donor atoms (nitrogen from the amino group and oxygen from the carboxyl and benzoyl groups) makes this compound an excellent candidate for use as a ligand in coordination chemistry. researchgate.netresearchgate.net Aminobenzoic acids and their derivatives are known to form stable complexes with a variety of metal ions. nih.govresearchgate.netuobaghdad.edu.iq These ligands can coordinate to metal centers in different modes, leading to the formation of diverse structures, from simple mononuclear complexes to multidimensional metal-organic frameworks (MOFs). nih.gov

For example, mixed-ligand chelates have been synthesized using 2-aminobenzoic acid with transition metals like chromium, manganese, iron, cobalt, and nickel, resulting in complexes with proposed octahedral structures. researchgate.net Similarly, triazole-carboxylic acid ligands, which also contain both nitrogen and oxygen donors, have been used to construct MOFs with interesting properties, such as the ability to adsorb organic molecules. nih.gov The specific geometry and electronic properties of this compound could lead to metal complexes with novel catalytic, magnetic, or luminescent properties. The synthesis of metal complexes with related ligands has been shown to yield compounds with high thermal stability. researchgate.net

Role in Advanced Separation Science and Analytical Methodologies

In the field of analytical chemistry, compounds like this compound can play a role in the development of new separation and detection methods. mdpi.comchemicalbook.comnih.govrsc.org Its structural characteristics make it suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). researchgate.net It can serve as a target analyte in method development for quantifying structurally similar compounds in various matrices, such as cosmetic formulations. researchgate.net

Furthermore, its ability to form metal complexes could be exploited for selective extraction or sensing of metal ions. The compound itself or its derivatives could be immobilized on a solid support to create a stationary phase for chromatography with specific separation capabilities. The development of validated chromatographic methods often relies on understanding the behavior of related compounds, and aminobenzoic acids are frequently used in such studies. researchgate.net Spectrophotometric methods have also been developed for the determination of p-aminobenzoic acid, based on diazotization or charge-transfer complexation reactions, highlighting the analytical utility of the aminobenzoic acid functional group.

Future Directions and Unexplored Research Avenues for 2 Benzoyl 4 Methyl 5 Aminobenzoic Acid

Integration of Advanced Automation and High-Throughput Methodologies in Synthesis

The synthesis of complex organic molecules is undergoing a revolution driven by automation and high-throughput screening. For 2-Benzoyl-4-methyl-5-aminobenzoic acid, these technologies offer a pathway to rapidly explore its chemical space and optimize its production.

High-throughput screening methodologies could then be employed to evaluate the properties of these newly synthesized analogs for various applications, from pharmaceutical activity to materials science. This combination of automated synthesis and rapid screening would dramatically accelerate the discovery of novel compounds based on the this compound scaffold. nih.gov

Table 1: Hypothetical High-Throughput Synthesis and Screening Protocol

| Step | Methodology | Parameters to Vary/Screen | Desired Outcome |

| 1. Derivative Synthesis | Automated Flow Chemistry Robot sciencedaily.com | Acylating agents, alkylating agents, sulfonyl chlorides, coupling partners for the carboxylic acid. | Library of N-functionalized and ester/amide derivatives. |

| 2. Purification | Automated Flash Chromatography | Solvent gradients, column media. | >95% purity for all library members. |

| 3. Property Screening | High-Throughput Spectrophotometry & Fluorimetry | Absorption/emission spectra, quantum yield. | Identification of compounds with interesting photophysical properties. |

| 4. Biological Assay | Robotic liquid handling with cell-based assays | Cytotoxicity, enzyme inhibition, antimicrobial activity. | Discovery of biologically active lead compounds. |

Comprehensive Multi-Scale Computational Studies to Predict Macroscopic Properties

Computational chemistry provides powerful tools to predict the behavior of molecules from the quantum level to macroscopic properties, saving significant time and resources in the lab. rsc.org A comprehensive multi-scale computational study of this compound could provide profound insights into its properties and guide experimental work.

At the most fundamental level, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. nih.govoulu.fitandfonline.com This can help in understanding its reactivity and photophysical behavior.

Moving up in scale, molecular dynamics (MD) simulations can predict how molecules of this compound interact with each other and with different solvents. ucl.ac.ukacs.orgunimi.it This is crucial for predicting solubility, self-assembly behavior, and crystal packing. ucl.ac.ukacs.org Such simulations, which model the movement of every atom over time, can reveal the dominant intermolecular forces—hydrogen bonding, π-π stacking, and van der Waals interactions—that govern its bulk properties. ucl.ac.ukacs.org Predicting the crystal structure ab initio is a major goal of computational chemistry and could help identify potential polymorphs with different physical properties. rsc.orgucl.ac.uk

Table 2: Proposed Multi-Scale Computational Workflow

| Scale | Computational Method | Property to Predict | Potential Impact |

| Quantum (Single Molecule) | Density Functional Theory (DFT) nih.gov | Electronic structure, dipole moment, vibrational frequencies, UV-Vis spectra. | Understanding of reactivity, spectral properties, and intramolecular hydrogen bonding. |

| Nanos-cale (Clusters/Solvation) | Molecular Dynamics (MD) with a force field (e.g., GAFF) ucl.ac.uk | Solvation free energy, dimer/oligomer formation, radial distribution functions. | Prediction of solubility in various solvents and identification of key self-association motifs. acs.org |

| Micros-cale (Bulk) | Crystal Structure Prediction (CSP) algorithms rsc.org | Stable crystal polymorphs, lattice energies, packing motifs. | Guidance for crystallization experiments to target specific solid forms with desired properties (e.g., stability, dissolution rate). |

Exploration of Novel Supramolecular Assemblies for Advanced Material Design

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful strategy for designing advanced materials with tunable properties. The functional groups on this compound—a hydrogen bond-donating and -accepting amino group, a hydrogen bond-donating carboxylic acid, and aromatic rings capable of π-π stacking—make it an excellent candidate for building complex supramolecular assemblies. ucl.ac.ukresearchgate.netchemrxiv.org

Future research could explore the co-crystallization of this compound with other molecules (coformers) to create new multi-component molecular crystals. acs.orgrsc.orgresearchgate.net By carefully selecting coformers with complementary functional groups (e.g., pyridines, amides), it is possible to design specific hydrogen-bonding motifs, such as acid-pyridine or acid-amide heterosynthons. rsc.orgamanote.comresearchgate.netdergipark.org.tr This "crystal engineering" approach could be used to modify physical properties like melting point, solubility, and stability. acs.orgnih.gov

Furthermore, the benzophenone (B1666685) moiety invites exploration into photo-responsive supramolecular materials. acs.org Self-assembly into gels, liquid crystals, or other ordered structures could lead to materials where photochemical reactions can be controlled by the organized environment. For example, arranging these molecules in a specific orientation could enhance the efficiency of photo-induced cross-linking or energy transfer processes.

Development of Specialized Analytical Protocols for Complex Sample Matrices

As new applications for this compound or its derivatives are explored, the need to detect and quantify it in complex environments—such as biological fluids, environmental samples, or industrial process streams—will become critical. nih.govbmuv.de Standard analytical methods may not be sufficient due to low concentrations or interference from other components in the matrix. nih.gov

The development of specialized analytical protocols is therefore a key future direction. This would likely involve the use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity. nih.govnih.gov The protocol would require optimization of several stages:

Sample Preparation: Developing efficient and selective extraction methods, such as solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs), to isolate the target analyte from the complex matrix and minimize matrix effects. nih.govnih.govmdpi.com

Chromatographic Separation: Selecting the appropriate HPLC column (e.g., C18, HILIC) and mobile phase gradient to achieve sharp peaks and good separation from interfering substances. nih.gov

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and multiple reaction monitoring (MRM) transitions, to ensure unambiguous identification and highly sensitive quantification. thermoscientific.com

Validation of such a method according to established guidelines would be crucial to ensure its accuracy, precision, and reliability for routine use. acs.org

Potential in Specific Niche Industrial or Chemical Applications

The unique combination of functional groups in this compound suggests potential in several niche applications that remain largely unexplored.

Specialty Polymers: Aminobenzoic acids can be used as monomers for the synthesis of aromatic polyamides. uss.clgoogle.comresearchgate.net The presence of the bulky benzoyl side group could impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties. Copolymers could also be synthesized to further tune these characteristics. researchgate.net

Photoinitiators and Photostabilizers: The benzophenone core is a well-known chromophore used in photoinitiators for UV-curing applications. researchgate.netresearchgate.net The amino and carboxylic acid groups on the this compound scaffold could be used to covalently bond the photoinitiator into a polymer network, reducing migration and improving safety. rsc.orgnih.gov This could be particularly valuable in applications like 3D printing or food packaging coatings.

Advanced Dyes and Pigments: As a derivative of aminobenzoic acid, the compound could serve as a building block for novel azo dyes or other complex colorants. mdpi.com The specific substitution pattern and the presence of the benzoyl group would likely influence the resulting color and properties like lightfastness and thermal stability.

Pharmaceutical Intermediates: Para-aminobenzoic acid (PABA) and its derivatives are fundamental building blocks in the pharmaceutical industry. mdpi.comnih.gov The unique structure of this compound could make it a valuable intermediate for synthesizing complex drug candidates, where the benzophenone moiety might confer specific binding properties or act as a photolabile protecting group.

Q & A

Q. How can researchers design degradation pathway studies to identify major metabolites or byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.